molecular formula C10H12O2 B7813726 2-Ethyl-6-methylbenzoic acid

2-Ethyl-6-methylbenzoic acid

Cat. No.: B7813726
M. Wt: 164.20 g/mol
InChI Key: GGDNRIZDWFLMSI-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylbenzoic acid is an organic compound with the molecular formula C10H12O2 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene derivatives, followed by oxidation. For instance, 2-ethyl-6-methylbenzoyl chloride can be synthesized and then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes that ensure high yield and purity. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step is common. The subsequent oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-6-methylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Ethylbenzoic acid
  • 6-Methylbenzoic acid
  • 2-Methylbenzoic acid
  • 6-Ethylbenzoic acid

Comparison: 2-Ethyl-6-methylbenzoic acid is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. Compared to its similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns .

Properties

IUPAC Name

2-ethyl-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDNRIZDWFLMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 250 mL pressure bottle was charged with 2-ethyl-6-methyliodobenzene (30.07 mmol, 7.4 g), Pd(OAc)2 (1.43 mmol, 334 mg) and dppp (1.43 mmol, 620 mg). The flask was closed with a septum and evacuated three times with argon. Acetonitrile (96 mL), triethylamine (189 mmol, 19.0 g, 26.25 mL) and water (19.1 mL) were added in succession by the aid of syringe and the rubber septum was replaced with a teflon lined cap connected to a carbon monoxide source. The flask was now pressurized with carbon monoxide (40 psi) and the excess pressure was released. This process was repeated three times and finally the mixture was stirred for 5 min under 40 psi carbon monoxide pressure. The flask was then disconnected from the carbon monoxide cylinder and immersed in a preheated oil bath (83-85° C.). The reaction mixture turned black within 1 h and was stirred for another 14 h at this temperature, then was cooled to room temperature and the pressure was released. The resulting mixture was diluted with diethyl ether (200 mL) and 1.0N NaOH (20 mL). The formed sodium was extracted into water (2×100 mL). The combined water extracts were acidified with 1.0N HCl and the mixture was extracted with dichloromethane (3×100 mL). The combined dichloromethane extracts were washed with brine, dried (MgSO4), filtered and the volatiles were removed under vacuum to provide 3.58 g (72.5%) of 2-ethyl-6-methylbenzoic acid as a viscous brown oil which slowly solidified overnight. HR MS: Obs. mass, 164.0833. Calcd. mass, 164.0837 (M+).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
334 mg
Type
catalyst
Reaction Step One
Name
Quantity
620 mg
Type
catalyst
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
26.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A 250 mL pressure bottle was charged with 2-ethyl-6-methyliodobenzene (30.07 mmol, 7.4 g), Pd(OAc)2 (1.43 mmol, 334 mg) and dppp (1.43 mmol, 620 mg). The flask was closed with a septum and evacuated three times with argon. Then, acetonitrile (96 mL), triethylamine (189 mmol, 19.0 g, 26.25 mL) and water (19.1 mL) were added successively by the aid of syringe. Then, the rubber septum was replaced with teflon lined cap connected to a carbon monoxide source. The flask was now pressurized with carbon monoxide (40 psi) and the excess pressure was released. This process was repeated three times and finally the mixture was stirred for 5 min under 40 psi carbon monoxide pressure. The flask was then disconnected from the carbon monoxide cylinder and immersed in a preheated oil bath (83-85° C.). The reaction mixture turned black in 1 hr and was stirred for another 14 hr at this temperature. Then, the reaction mixture was cooled to room temperature and the pressure was released. The resulting mixture was diluted with ether (200 mL) and 1.0N NaOH (20 mL). The formed acid was extracted into water (2×100 mL). The combined water extracts were neutralized with 1.0N HCl and the acid was extracted into dichloromethane (3×100 mL). The combined dichloromethane extracts were washed with brine solution and dried over MgSO4. Filtration of the drying agent and removal of solvent under vacuum gave 3.58 g (72.5%) of a viscous brown oil which slowly solidfied overnight. HR MS: Obs. mass. 164.0833. Calcd. mass. 164.0837 (M+).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
334 mg
Type
catalyst
Reaction Step One
Name
Quantity
620 mg
Type
catalyst
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
26.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
200 mL
Type
reactant
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Yield
72.5%

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